

Technical Monograph: 4-Chloro-2-(pentyloxy)phenylboronic Acid[1]

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Compound of Interest

Compound Name: 4-Chloro-2-(pentyloxy)phenylboronic acid
CAS No.: 2096338-13-3
Cat. No.: B2548719

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Chemical Identity & Core Data

Compound Name: **4-Chloro-2-(pentyloxy)phenylboronic acid** CAS Registry Number: 2096338-13-3 Molecular Formula: C₁₁H₁₆BClO₃ Molecular Weight: 242.51 g/mol SMILES: CCCCCOc1cc(Cl)ccc1B(O)O Appearance: White to off-white solid Solubility: Soluble in DMSO, Methanol, Ethanol; sparingly soluble in water.

Executive Summary

4-Chloro-2-(pentyloxy)phenylboronic acid is a specialized organoboron intermediate used primarily in the synthesis of biaryl scaffolds via Suzuki-Miyaura cross-coupling. Its structural uniqueness lies in the ortho-alkoxy substituent (pentyloxy group), which serves a dual purpose: it acts as a directing group during synthesis and modulates the lipophilicity (LogP) of the final pharmaceutical candidate. The 4-chloro handle provides a secondary site for further functionalization, making this compound a versatile "linchpin" in medicinal chemistry campaigns targeting kinases and GPCRs.

Synthesis & Manufacturing Protocol

Expertise & Experience: The synthesis of 2-alkoxy-arylboronic acids requires careful control of regioselectivity. The most robust industrial route avoids the direct lithiation of the alkoxybenzene due to potential ortho-lithiation scrambling. Instead, a bromine-lithium exchange or Miyaura borylation on a pre-functionalized aryl bromide is the standard of excellence.

Reaction Scheme Overview

The synthesis proceeds in two distinct stages:

- Williamson Etherification: Installation of the pentyl chain.
- Miyaura Borylation: Conversion of the aryl bromide to the boronic acid.

Step 1: Synthesis of 1-Bromo-4-chloro-2-(pentyloxy)benzene

Objective: Alkylation of the phenol moiety with high conversion.

- Reagents: 2-Bromo-5-chlorophenol (Starting Material), 1-Bromopentane, Potassium Carbonate (), DMF (Solvent).
- Protocol:
 - Charge a reaction vessel with 2-Bromo-5-chlorophenol (1.0 eq) and anhydrous DMF (5 mL/g).
 - Add Potassium Carbonate (1.5 eq) and stir at room temperature for 30 minutes to generate the phenoxide anion. Critical: Ensure the base is finely ground to maximize surface area.
 - Add 1-Bromopentane (1.2 eq) dropwise to control the exotherm.
 - Heat the mixture to 60°C for 4-6 hours. Monitor by TLC (Hexane:EtOAc 9:1).

- Workup: Quench with water, extract with ethyl acetate, wash with brine, and dry over . Concentrate in vacuo.
- Purification: Silica gel chromatography is usually required to remove unreacted alkyl bromide.

Step 2: Pd-Catalyzed Borylation (Miyaura Route)

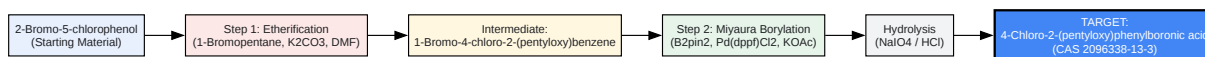
Objective: Installation of the boronic acid moiety without dehalogenating the 4-chloro site. Why this route? Traditional Lithium-Halogen exchange (n-BuLi) at -78°C carries a risk of "halogen dance" or competing exchange at the Chlorine position. The Palladium-catalyzed route using Bis(pinacolato)diboron (

) is chemoselective for the Bromine atom.

- Reagents: 1-Bromo-4-chloro-2-(pentyloxy)benzene (from Step 1),
(1.1 eq),
(3 mol%), Potassium Acetate (KOAc, 3.0 eq), 1,4-Dioxane.
- Protocol:
 - In a glovebox or under Argon stream, combine the aryl bromide,
, KOAc, and dry 1,4-Dioxane.
 - Degas the solvent by sparging with Argon for 15 minutes. Causality: Oxygen poisons the Pd(0) active species, leading to homocoupling side products.
 - Add the catalyst
.
 - Heat to 90°C for 12-16 hours.
 - Hydrolysis (Optional but recommended for free acid): The reaction yields the pinacol ester. To isolate the free boronic acid (CAS 2096338-13-3), treat the crude ester with

in THF/Water, followed by dilute HCl hydrolysis.

Visualization: Synthesis Workflow



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Figure 1: Step-wise synthetic pathway from commercially available phenol precursor to target boronic acid.

Applications & Mechanism of Action

The primary utility of **4-Chloro-2-(pentyloxy)phenylboronic acid** is as a nucleophile in Suzuki-Miyaura Cross-Coupling.

Mechanistic Insight: The "Ortho-Effect"

The 2-pentyloxy group exerts a steric and electronic influence during coupling:

- **Electronic:** The oxygen atom donates electron density into the ring (resonance), increasing the nucleophilicity of the carbon attached to boron. This often accelerates the transmetallation step compared to unsubstituted phenylboronic acids.
- **Steric:** The pentyl chain is flexible but bulky. In the resulting biaryl product, this group forces the two aromatic rings to twist out of planarity (atropisomerism potential), which is a key design strategy in modern kinase inhibitors to fill hydrophobic pockets.

Protocol: Suzuki Coupling (General Procedure)

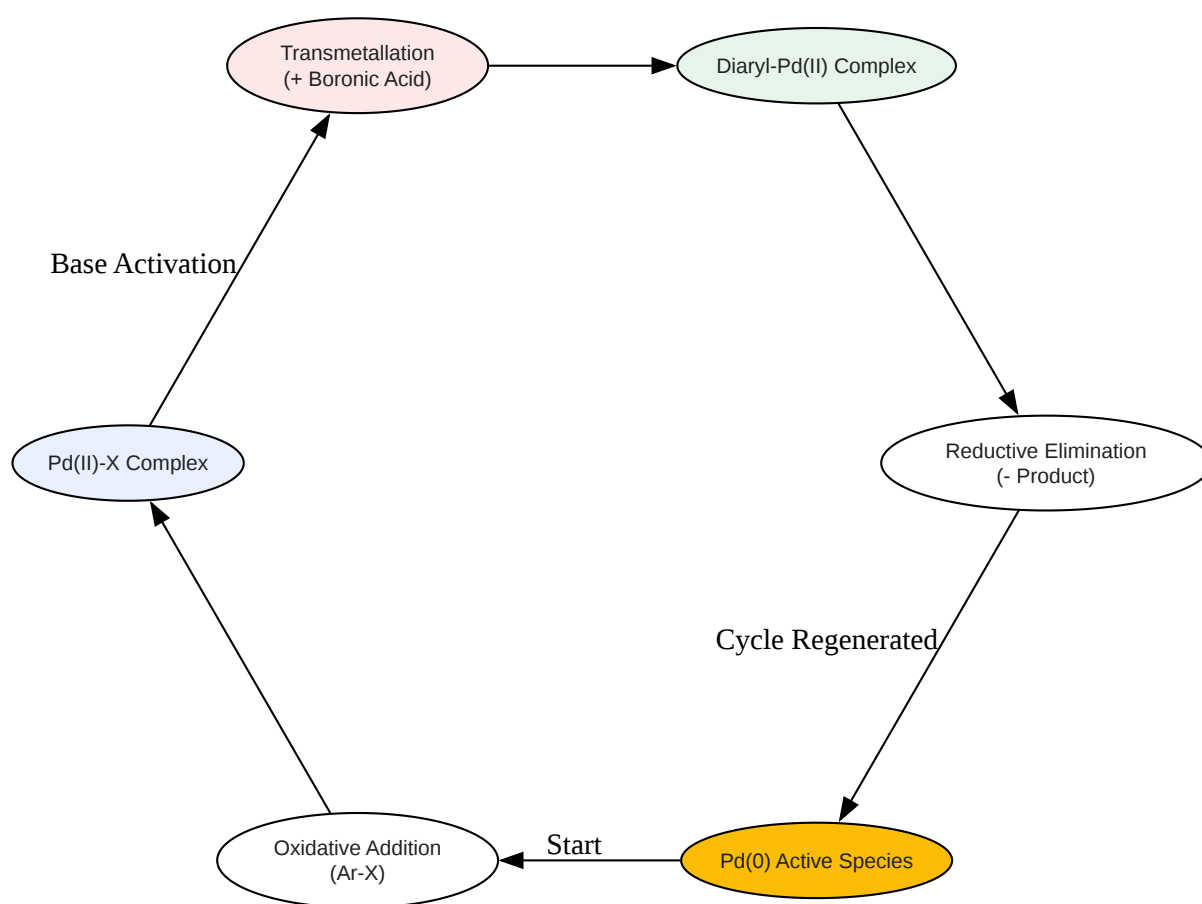
- **Substrate:** Aryl Halide (e.g., Heterocyclic bromide).
- **Catalyst System:**

or

/XPhos.

- Base:
(aqueous).
- Solvent: DME/Water or Toluene/Ethanol/Water.
- Conditions: 80-100°C, inert atmosphere.

Visualization: Suzuki Catalytic Cycle



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Figure 2: The Suzuki-Miyaura catalytic cycle, highlighting the entry point of the boronic acid at the Transmetallation stage.

Handling, Stability & Storage

Trustworthiness: Boronic acids are not static molecules; they exist in a dynamic equilibrium that affects stoichiometry calculations.

The Boroxine Equilibrium

Boronic acids spontaneously dehydrate to form cyclic trimers called boroxines (anhydrides), especially under vacuum or dry storage.

- Impact: A sample of "pure" boronic acid may actually contain 10-30% boroxine. This changes the effective molecular weight.
- Correction: For precise stoichiometry in GMP settings, it is recommended to assume a purity of ~95% or to re-crystallize from water/acetone immediately before use.

Storage Conditions

- Temperature: 2-8°C (Refrigerator).
- Atmosphere: Inert gas (Argon/Nitrogen) preferred to prevent oxidative deboronation.
- Container: Tightly sealed glass; avoid prolonged exposure to moist air which promotes protodeboronation (loss of group).

References

- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. *Chemical Reviews*, 95(7), 2457–2483. [[Link](#)]
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. *Chemical Society Reviews*, 43(1), 412-443. [[Link](#)]
- PubChem. Boronic Acid Derivatives and Stability Data. National Library of Medicine. [[Link](#)]

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